Fluazaindolizine

Catalog No.
S3314883
CAS No.
1254304-22-7
M.F
C16H10Cl2F3N3O4S
M. Wt
468.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazaindolizine

CAS Number

1254304-22-7

Product Name

Fluazaindolizine

IUPAC Name

8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C16H10Cl2F3N3O4S

Molecular Weight

468.2 g/mol

InChI

InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25)

InChI Key

PHCCDUCBMCYSNQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F

Fluazaindolizine is a novel chemical compound classified within the imidazopyridine family, specifically as an amide formed through the condensation of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid and the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide. This compound is primarily utilized as a nematicide in agricultural applications, targeting plant-parasitic nematodes. Its chemical structure includes elements such as chlorine, fluorine, and a sulfonamide group, contributing to its efficacy and unique properties in pest control .

The exact mechanism by which fluazaindolizine kills nematodes is still under investigation []. However, research suggests it disrupts molting, a crucial process for nematode development and reproduction []. Fluazaindolizine likely binds to a specific target site within the nematode, but the precise molecular target remains to be elucidated [].

Toxicity

Fluazaindolizine is considered to be moderately toxic to mammals based on laboratory studies []. However, the EPA registration process has established safe application guidelines to minimize human health risks [].

Flammability

Fluazaindolizine is not expected to be flammable based on its chemical structure.

Reactivity

Fluazaindolizine is not expected to be highly reactive under typical storage and application conditions [].

Medicinal Chemistry

Fluazaindolizine's structure shows potential for mimicking the activity of natural products with various biological functions. Researchers are investigating its ability to bind to specific enzymes or receptors in the body, potentially leading to the development of new drugs for various diseases. Studies have explored its potential in areas like:

  • Anti-cancer drugs: Fluazaindolizine derivatives have been shown to exhibit anti-proliferative effects on cancer cells in some in vitro studies []. Further research is needed to determine their efficacy and safety in vivo.
  • Antimicrobial agents: Some studies suggest that Fluazaindolizine derivatives might possess antimicrobial properties []. More research is required to validate these findings and understand their mechanism of action.

Material Science

Fluazaindolizine's structure offers potential for the development of novel functional materials. Researchers are exploring its applications in areas like:

  • Organic electronics: Fluazaindolizine derivatives with specific functionalities could be used in organic light-emitting diodes (OLEDs) or organic solar cells due to their potential electrical properties [].
  • Sensors: The ability of Fluazaindolizine to bind to specific molecules could be harnessed to develop sensors for various applications [].
, including:

  • Oxidation: This reaction can lead to the formation of oxidized derivatives that may possess different biological activities.
  • Reduction: Reduction reactions can alter the functional groups within the compound, potentially affecting its efficacy as a nematicide.
  • Substitution: Substitution reactions can modify the molecular structure, impacting its interaction with target organisms.

These reactions are facilitated by common reagents and conditions typically employed in organic synthesis.

Fluazaindolizine exhibits significant biological activity as a nematicide. Its mode of action involves:

  • Inhibition of Acetylcholinesterase: The compound disrupts neurotransmission in nematodes by inhibiting this enzyme, leading to an accumulation of acetylcholine. This results in paralysis and eventual death of the nematodes.
  • Targeting Metabolic Pathways: It has been shown to affect the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase in the citric acid cycle, which are critical for nematode survival .

The compound has low mammalian toxicity, making it a safer alternative for agricultural use compared to other nematicides .

Fluazaindolizine can be synthesized through several methods. The primary synthesis involves:

  • Condensation Reaction: The carboxylic acid from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is reacted with the sulfonamide nitrogen of 2-chloro-5-methoxybenzene-1-sulfonamide under controlled conditions to form fluazaindolizine.
  • Purification: The resulting product is purified through crystallization or chromatography to achieve high purity levels suitable for agricultural applications.

Alternative synthetic routes may involve modifications of reaction conditions or reagents to optimize yield and purity .

Fluazaindolizine is primarily used in agriculture as a nematicide. Its applications include:

  • Control of Plant-Parasitic Nematodes: Effective against various species such as Meloidogyne incognita, it is applied in crops like carrots and citrus fruits.
  • Soil Application: It is typically applied pre-planting or during the growing season using ground or chemigation equipment at specified rates ranging from 0.25 to 2.0 pounds per acre .

The compound's effectiveness and low toxicity profile make it a valuable tool for sustainable agriculture.

Studies on fluazaindolizine have focused on its interactions with various biological systems:

  • Nematode Enzyme Activity: Research has demonstrated that fluazaindolizine significantly affects enzyme activities in nematodes, leading to metabolic disruption.
  • Toxicological Assessments: Evaluations indicate that while fluazaindolizine has low acute toxicity to mammals, its metabolites may exhibit varying degrees of toxicity, necessitating careful monitoring during agricultural use .

Fluazaindolizine shares structural and functional similarities with several other compounds used for pest control. Notable similar compounds include:

Compound NameChemical ClassPrimary UseUnique Features
FluopyramPyridinyl fungicideFungicideBroad-spectrum activity against fungi
FluensulfoneSulfoneNematicideEffective against a wide range of nematodes
AbamectinAvermectinInsecticide/NematicideDerived from natural sources; targets insects
OxamylCarbamateInsecticide/NematicideSystemic action; targets various pests

Fluazaindolizine's unique combination of imidazopyridine structure and specific mode of action distinguishes it from these compounds, particularly in its targeted efficacy against nematodes while maintaining low toxicity to non-target organisms .

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

466.9721169 g/mol

Monoisotopic Mass

466.9721169 g/mol

Heavy Atom Count

29

Wikipedia

Fluazaindolizine

Use Classification

Agrochemicals -> Nematicides

Dates

Modify: 2023-08-19

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